molecular formula C19H21F3N4O2 B2515916 1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1797708-07-6

1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No.: B2515916
CAS No.: 1797708-07-6
M. Wt: 394.398
InChI Key: BAKRBSXOFOFJGB-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a synthetic urea derivative designed for biochemical research. Compounds featuring a urea functional group are of significant interest in medicinal chemistry due to their ability to act as key pharmacophores, particularly in the inhibition of kinase enzymes . The structure of this compound incorporates a pyrrolidine ring linked to a pyridine moiety with a trifluoromethyl group, a combination often seen in small molecules developed as targeted protein inhibitors . The urea group can form multiple hydrogen bonds with biological targets, which is a critical mechanism for high-affinity binding and potent inhibitory activity . Researchers may explore this compound as a potential scaffold in various therapeutic areas, including oncology and immunology, given that analogous urea-containing molecules have been investigated as inhibitors in key signaling pathways, such as the NF-κB pathway mediated by proteins like MALT1 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-2-28-16-6-4-14(5-7-16)24-18(27)25-15-9-10-26(12-15)17-8-3-13(11-23-17)19(20,21)22/h3-8,11,15H,2,9-10,12H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKRBSXOFOFJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyridine moiety: This step involves the coupling of the pyrrolidine ring with a pyridine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.

    Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of multiple functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: SB705498 (TRPV1 Antagonist)

Compound : 1-(2-Bromophenyl)-3-[(3R)-1-[5-(Trifluoromethyl)Pyridin-2-Yl]Pyrrolidin-3-Yl]Urea

  • Key Differences :
    • Substituent : 2-Bromophenyl (electron-withdrawing) vs. 4-ethoxyphenyl (electron-donating).
    • Stereochemistry : The R-configuration at the pyrrolidine ring in SB705498 is critical for TRPV1 antagonism.
  • Properties :
    • Molecular weight: 429.23 g/mol; solubility ≥14.5 mg/mL in DMSO .
    • Activity : Potent TRPV1 antagonist with reversible inhibition of capsaicin- and heat-mediated activation.

Urea Derivatives with Pyridine/Pyrrolidine Moieties

Compound: 1-(2,4-Difluorophenyl)-3-(4-(Pyridin-3-Yl)-2-(3,4,5-Trimethoxyphenoxy)Phenyl)Urea (5f)

  • Key Differences: Substituents: Difluorophenyl and trimethoxyphenoxy groups enhance antiproliferative activity.
  • Activity : Demonstrates in vitro antiproliferative effects against cancer cell lines, attributed to π-π stacking and hydrogen bonding with targets .

Compound: 1-(4-Methoxyphenyl)-3-(4-(Pyridin-3-Yl)-2-(3,4,5-Trimethoxyphenoxy)Phenyl)Urea (5g)

  • Key Differences :
    • Methoxyphenyl group vs. ethoxyphenyl; methoxy offers moderate lipophilicity.
  • Activity : Similar antiproliferative profile to 5f, highlighting substituent tolerance in urea-based scaffolds .

FabK Inhibitors (Clostridioides difficile Targeting)

Compound : 1-((4-(4-Bromophenyl)-1H-Imidazol-2-Yl)Methyl)-3-(5-((3-(Trifluoromethyl)Pyridin-2-Yl)Thio)Thiazol-2-Yl)Urea

  • Key Differences :
    • Imidazole-thiazole-urea hybrid vs. pyrrolidine-pyridine-urea.
  • Activity: IC50 = 0.10–0.24 μM against FabK; 5–10× improved biochemical activity over non-CF3 analogs .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (e.g., Br, CF3) : Enhance target binding and metabolic stability. Bromophenyl in SB705498 improves TRPV1 affinity , while CF3 in FabK inhibitors boosts enzyme inhibition .
  • Electron-Donating Groups (e.g., OCH3, OC2H5) : Increase lipophilicity and membrane permeability. Ethoxyphenyl may offer balanced pharmacokinetics compared to methoxy or halogenated analogs.
  • Pyrrolidine vs. Piperidine Rings : Pyrrolidine’s smaller ring size and stereochemistry (e.g., 3R-configuration) optimize spatial interactions with biological targets .

Comparative Data Table

Compound Name Substituents (Aryl Group) Molecular Weight (g/mol) Biological Activity Key Reference
1-(4-Ethoxyphenyl)-3-(1-(5-(CF3)Pyridin-2-Yl)Pyrrolidin-3-Yl)Urea 4-Ethoxyphenyl Not reported Not specified (structural analog) N/A
SB705498 2-Bromophenyl 429.23 TRPV1 antagonist (IC50 not reported)
1-(2,4-Difluorophenyl)-3-(4-(Pyridin-3-Yl)-2-(Trimethoxyphenoxy)Phenyl)Urea 2,4-Difluorophenyl Not reported Antiproliferative (μM range)
FabK Inhibitor (Compound in ) 4-Bromophenyl/imidazole ~500 (estimated) FabK IC50 = 0.10–0.24 μM

Biological Activity

1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an ethoxyphenyl group and a trifluoromethyl-substituted pyridine ring, suggest potential biological activities that warrant thorough investigation.

Chemical Structure and Properties

The chemical formula for this compound is C19H21F3N4O2C_{19}H_{21}F_{3}N_{4}O_{2}, with a molecular weight of 394.4 g/mol. The structure includes various functional groups that may play crucial roles in its biological activity.

PropertyValue
Molecular FormulaC19H21F3N4O2
Molecular Weight394.4 g/mol
CAS Number1797708-07-6

The biological activity of this compound is thought to involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various signaling pathways, leading to significant biological effects.

Potential Targets:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could bind to receptors, altering their activity and affecting cellular responses.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that derivatives of similar urea compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and other tumor models, suggesting potential for anticancer therapy .

Antimicrobial Properties

The presence of the trifluoromethyl group in the pyridine ring may enhance the antimicrobial properties of this compound. Compounds with similar structures have been reported to show significant antibacterial and antifungal activities, indicating that this compound might also possess such properties .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various urea derivatives, revealing that modifications in the phenyl and pyridine rings significantly influenced their anticancer potency. The most effective derivatives showed IC50 values comparable to established chemotherapeutic agents .
  • Inhibition of Enzymatic Activity : Research on related compounds has demonstrated their ability to inhibit soluble epoxide hydrolase (sEH), a target implicated in neuroinflammation and cancer progression. This suggests that this compound may similarly affect such pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

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